2-(4-Amino-2-fluorophenyl)acetonitrile

Description

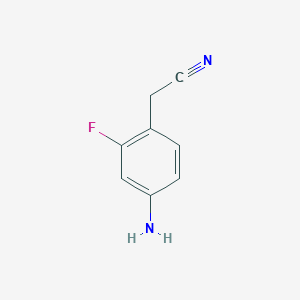

Structure

2D Structure

Properties

IUPAC Name |

2-(4-amino-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYUJEAFUVGEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595213 | |

| Record name | (4-Amino-2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180146-78-5 | |

| Record name | (4-Amino-2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-fluorophenyl)acetonitrile typically involves the reaction of 4-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.

Substitution: The amino and fluorine groups on the phenyl ring make it susceptible to various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated benzylamines.

Scientific Research Applications

2-(4-Amino-2-fluorophenyl)acetonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the development of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-Amino-2-fluorophenyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogen Substitution Effects

- Fluorine vs. Chlorine/Bromine: 2-(4-Amino-2-chlorophenyl)acetonitrile (CAS 180150-18-9): Substitution of fluorine with chlorine increases molecular weight (166.61 vs. 150.16) and lipophilicity (LogP 2.57) due to chlorine’s larger atomic radius and polarizability . 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS 537033-52-6): Bromine introduces steric bulk and alters electronic properties, leading to a higher molecular weight (237.03) and distinct reactivity in substitution reactions .

Substituent Position and Electronic Distribution

- 2-Fluoro-4-methoxyphenylacetonitrile (Thermo Scientific): The methoxy group (-OCH₃) at the para position donates electron density, countering fluorine’s electron-withdrawing effect. This combination creates unique electronic environments for reactivity .

- 2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile: Dual fluorine substitution stabilizes the molecule via resonance, as shown by DFT studies (HOMO-LUMO gap: 3.4 eV), indicating lower reactivity compared to non-fluorinated analogs .

Functional Group Variations

- 2-Amino-2-(4-methoxyphenyl)acetonitrile (CAS 42456-26-8): The methoxy group increases solubility in polar solvents compared to halogenated derivatives. Its molecular weight (162.19) is lower than chloro analogs, reflecting reduced steric hindrance .

- 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile: The benzylamino group introduces steric bulk, likely reducing binding affinity in enzyme interactions compared to smaller substituents like fluorine .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

| Compound | Molecular Formula | Molecular Weight | Water Solubility (mg/L) | LogP |

|---|---|---|---|---|

| 2-(4-Amino-2-fluorophenyl)acetonitrile | C₈H₇FN₂ | 150.16 | Not reported | ~2.3* |

| 2-(4-Amino-2-chlorophenyl)acetonitrile | C₈H₇ClN₂ | 166.61 | Not reported | 2.57 |

| 2-(4-Bromo-2,6-difluorophenyl)acetonitrile | C₈H₄BrF₂N | 237.03 | Not reported | ~3.1* |

| 2-Amino-2-(4-methoxyphenyl)acetonitrile | C₉H₁₀N₂O | 162.19 | Not reported | ~1.8 |

*Estimated based on analogous structures.

Biological Activity

2-(4-Amino-2-fluorophenyl)acetonitrile, with the chemical formula C8H7FN2, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C8H7FN2

- Molecular Weight : 150.15 g/mol

- Structure : The compound features a fluorine atom attached to a phenyl ring, which is further substituted with an amino group and an acetonitrile moiety.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in cancer therapy. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for drug efficacy.

Target Interactions

- Kinase Inhibition : Similar compounds have shown activity against tyrosine kinases involved in cancer signaling pathways. The fluorinated phenyl group can enhance binding affinity to ATP-binding sites.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal properties, potentially through disruption of microbial cell wall synthesis or function.

Anticancer Activity

Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. For instance:

These values suggest significant cytotoxicity, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Moderate |

| Candida albicans | 4 | Strong |

These findings indicate the potential of this compound as an antimicrobial agent, particularly against resistant strains.

Case Studies

A notable study explored the pharmacokinetics and efficacy of this compound in animal models. The results demonstrated that:

- Bioavailability : High oral bioavailability was observed, indicating favorable absorption characteristics.

- Toxicity Profile : Limited toxicity was reported at therapeutic doses, suggesting a safe profile for further development.

Q & A

Basic: What synthetic methodologies are recommended for 2-(4-Amino-2-fluorophenyl)acetonitrile, and how can reaction parameters be optimized?

Answer:

Synthesis typically involves halogenation and nucleophilic substitution. For example, fluorinated acetonitrile derivatives are synthesized via condensation of fluorinated anilines with acetonitrile derivatives under mild, solvent-free ("green") conditions. Optimization includes:

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction rates .

- Temperature : Controlled heating (60–80°C) balances yield and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity.

Reference fluorinated analogs (e.g., 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile) for protocol adaptation .

Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites via Mulliken charges.

- Frontier molecular orbitals (HOMO-LUMO) : Predict reactivity trends (e.g., charge transfer interactions) .

- Vibrational frequencies : Validate experimental FT-IR data; deviations >5% suggest recalibration of computational parameters (e.g., solvent effects) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- FT-IR : Confirm nitrile (C≡N stretch ~2250 cm⁻¹) and aromatic C-F bonds (1100–1250 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and amino groups (δ 3–5 ppm, broad) .

- X-ray crystallography : Resolve bond lengths/angles using SHELXL for refinement. For example, orthorhombic space groups (e.g., Pbca) are common in fluorinated nitriles .

Advanced: How do crystallographic tools (SHELX, ORTEP) resolve structural ambiguities in fluorinated nitriles?

Answer:

- SHELXL : Refines disordered fluorine positions via iterative least-squares cycles, reducing R values to <0.05 .

- ORTEP-3 : Visualizes thermal ellipsoids to distinguish static vs. dynamic disorder (e.g., fluorine rotation in aromatic rings) .

- Twinned data : Apply HKLF5 in SHELXL to deconvolute overlapping reflections in high-symmetry crystals .

Data Contradiction: How to reconcile discrepancies between computational and experimental spectral data?

Answer:

- Parameter adjustment : Include solvent effects (PCM model) and dispersion corrections (D3-BJ) in DFT to align vibrational frequencies .

- Impurity analysis : Use HPLC-MS to detect side-products (e.g., hydrolysis byproducts) that skew NMR/IR peaks.

- Experimental replication : Repeat spectra under inert conditions (argon) to exclude oxidation artifacts.

Advanced: What strategies assess biological activity via molecular docking and in vitro assays?

Answer:

- Docking (AutoDock Vina) : Target enzymes like indoleamine 2,3-dioxygenase (IDO). Optimize binding poses using flexible ligand protocols (RMSD <2.0 Å) .

- In vitro validation :

Advanced: How to design structure-activity relationship (SAR) studies for fluorinated acetonitrile derivatives?

Answer:

- Variable substituents : Synthesize analogs with Cl, Br, or methyl groups at the 4-position to compare electronic effects.

- Pharmacophore mapping : Overlap electrostatic surfaces (using Gaussian) to identify critical H-bond donors (e.g., -NH₂) .

- Data correlation : Plot logP vs. IC₅₀ to assess hydrophobicity-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.